Application: “3-(2-Oxopropyl)benzonitrile” is a useful research chemical . It has been used in the study of [3+2] cycloaddition (32CA) processes .
Method of Application or Experimental Procedures: In the study, the regiochemistry of [3+2] cycloaddition (32CA) processes between benzonitrile N-oxide 1 and β-phosphorylated analogues of nitroethenes 2a–c has been studied using the Density Functional Theory (DFT) at the M062X/6-31+G (d) theory level .
Results or Outcomes: The results of reactivity indices show that benzonitrile N-oxide 1 can be classified both as a moderate electrophile and moderate nucleophile, while β-phosphorylated analogues of nitroethenes 2a–c can be classified as strong electrophiles and marginal nucleophiles . Moreover, the analysis of CDFT shows that for [3+2] cycloadditions with the participation of β-phosphorylatednitroethene 2a and β-phosphorylated α-cyanonitroethene 2b, the more favored reaction path forms 4-nitro-substituted Δ 2 -isoxazolines 3a–b, while for a reaction with β-phosphorylated β-cyanonitroethene 2c, the more favored path forms 5-nitro-substituted Δ 2 -isoxazoline 4c .
Application: “3-(2-Oxopropyl)benzonitrile” can be used in the preparation of benzonitriles . The benzonitrile products are useful as intermediates in the preparation of amidino ureas having antimalarial activity .
Method of Application or Experimental Procedures: The method involves conversion of the acid to its chloride and thence to its amide followed by dehydration of the latter by reaction with thionyl chloride in benzene or toluene .
Results or Outcomes: The outcome of this process is the production of benzonitriles which are useful as intermediates in the preparation of amidino ureas having antimalarial activity .
Application: “3-(2-Oxopropyl)benzonitrile” can be used in the preparation of amidino ureas . The amidino urea products are useful as intermediates in the preparation of antimalarial drugs .
Results or Outcomes: The outcome of this process is the production of amidino ureas which are useful as intermediates in the preparation of antimalarial drugs .
3-(2-Oxopropyl)benzonitrile is an organic compound classified within the benzonitrile family, characterized by its semi-aromatic structure. Its molecular formula is , with a molecular weight of approximately 159.19 g/mol. This compound features both a nitrile group and a ketone functional group, which contribute to its unique chemical reactivity and potential applications in various fields, including organic synthesis and medicinal chemistry.
3-(2-Oxopropyl)benzonitrile is versatile in its chemical reactivity, engaging in several types of reactions:
The synthesis of 3-(2-Oxopropyl)benzonitrile can be achieved through various methods:
3-(2-Oxopropyl)benzonitrile has diverse applications across several fields:
The interaction studies of 3-(2-Oxopropyl)benzonitrile focus on its mechanism of action at the molecular level. For instance, during hydrogenation reactions, it can be converted into benzylamine, which may undergo further transformations such as hydrogenolysis to yield toluene. These interactions highlight its potential as a versatile compound in synthetic chemistry.
Several compounds share structural similarities with 3-(2-Oxopropyl)benzonitrile. Below is a comparison highlighting its uniqueness:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 3-(2-Oxopropyl)-5-(trifluoromethoxy)benzonitrile | Not listed | Contains trifluoromethoxy group; distinct reactivity due to substitution pattern. |
| Benzonitrile, 4-(2-methyl-3-oxopropyl) | 57918-88-4 | Features a methyl group; affects biological activity differently. |
| 3-(2-Oxopropyl)-2-(trifluoromethoxy)benzylalcohol | Not listed | Similar structure but different functional groups; unique reactivity profile. |
3-(2-Oxopropyl)benzonitrile's uniqueness lies in its semi-aromatic structure combined with both nitrile and ketone functional groups. This dual functionality allows it to participate in a wide range of